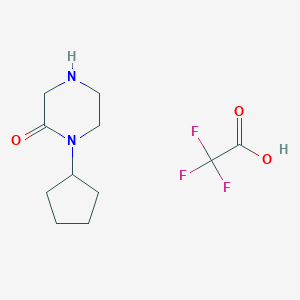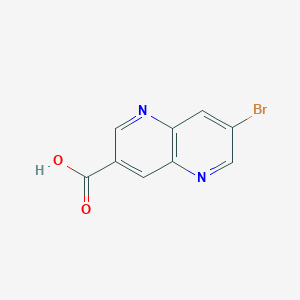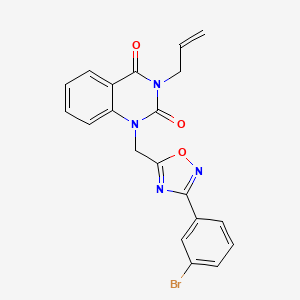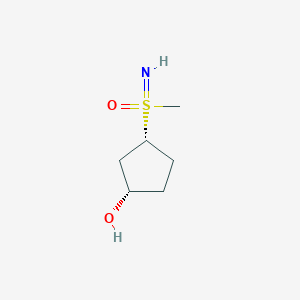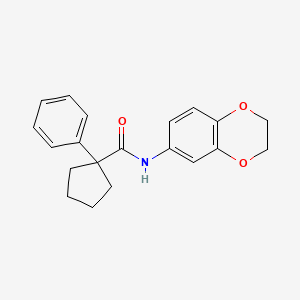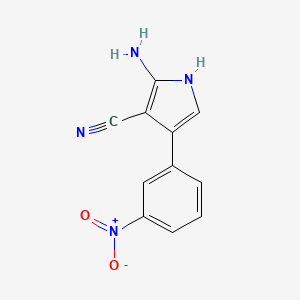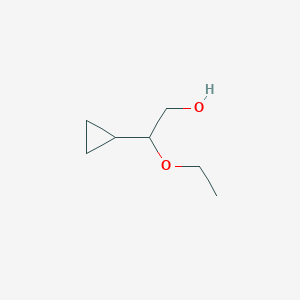
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is characterized by a purine ring, which is a heterocyclic aromatic ring system composed of two fused rings, a pyrimidine ring and an imidazole ring. Attached to this purine ring are various functional groups, including a 3,5-dimethyl-1H-pyrazol-1-yl group, an isobutyl group, and a 2-methoxyethyl group.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a purine derivative, it is likely to be a solid at room temperature, and its solubility in various solvents would depend on the nature of the functional groups attached to the purine ring.Aplicaciones Científicas De Investigación
Anticancer Potential
Several studies have focused on derivatives of the compound for their anticancer activities. For instance, the synthesis and evaluation of pyrano[2,3-f]chromene-4,8-dione derivatives designed from related compounds showed significant anticancer activities against various human cancer cell lines, including glioma, lung cancer, breast cancer, and colon carcinoma, with notable IC50 values suggesting potent efficacy (Li Hongshuang et al., 2017). Another study on novel substituted pyridines and purines containing 2,4-thiazolidinedione, derived from related compounds, evaluated their hypoglycemic and hypolipidemic activity in diabetic models, suggesting potential therapeutic applications (Bok Young Kim et al., 2004).
Antimicrobial and Analgesic Effects
Compounds synthesized from related chemical structures have demonstrated significant antimicrobial and analgesic activities. A study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties revealed strong analgesic and anti-inflammatory effects, outperforming reference drugs in certain tests (M. Zygmunt et al., 2015).
Metal-Mediated Interactions
The synthesis and study of metal complexes of 6-pyrazolylpurine derivatives, which are structurally related to the compound , have provided insights into metal-mediated base pairs, a concept potentially useful in designing novel nucleic acid structures and in the development of new therapeutic agents (I. Sinha et al., 2015).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound could include further studies to elucidate its synthesis, its chemical reactivity, its mechanism of action, and its potential applications. Given the wide range of biological activities exhibited by purine derivatives, this compound could have potential applications in various fields, including medicinal chemistry and drug discovery .
Propiedades
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c1-11(2)10-23-14-15(19-17(23)24-13(4)9-12(3)20-24)21(5)18(26)22(16(14)25)7-8-27-6/h9,11H,7-8,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKJOPIOCNDODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(2,4-dimethylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2571972.png)
![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2571975.png)
![N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide](/img/structure/B2571976.png)
![9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2571977.png)
![[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine](/img/structure/B2571979.png)
